molecular formula C10H11Cl B11926075 1-Chloro-4-(cyclopropylmethyl)benzene

1-Chloro-4-(cyclopropylmethyl)benzene

Katalognummer: B11926075
Molekulargewicht: 166.65 g/mol
InChI-Schlüssel: CNTWZGRJFKLPSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4-(cyclopropylmethyl)benzene is an organic compound with the molecular formula C10H11Cl It consists of a benzene ring substituted with a chlorine atom and a cyclopropylmethyl group

Vorbereitungsmethoden

The synthesis of 1-Chloro-4-(cyclopropylmethyl)benzene can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with cyclopropylmethyl magnesium bromide in the presence of a suitable catalyst. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The choice of solvents, catalysts, and purification techniques can significantly impact the overall process.

Analyse Chemischer Reaktionen

1-Chloro-4-(cyclopropylmethyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 1-Chloro-4-(cyclopropylmethyl)benzene involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. This process often involves the formation of a Meisenheimer complex as an intermediate .

In oxidation reactions, the cyclopropylmethyl group undergoes oxidative cleavage, leading to the formation of carboxylic acids or ketones. The specific pathways and intermediates depend on the oxidizing agent and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-4-(cyclopropylmethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a chlorine atom and a cyclopropylmethyl group, which imparts distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C10H11Cl

Molekulargewicht

166.65 g/mol

IUPAC-Name

1-chloro-4-(cyclopropylmethyl)benzene

InChI

InChI=1S/C10H11Cl/c11-10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8H,1-2,7H2

InChI-Schlüssel

CNTWZGRJFKLPSA-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.